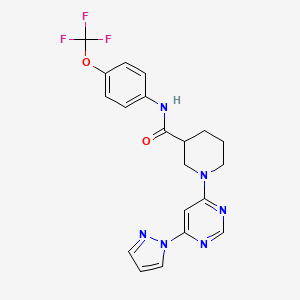
Methyl 4-(carboxy)morpholine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(carboxy)morpholine-2-carboxylate is a chemical compound with the molecular formula C7H11NO5 It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen in its ring structure
Mecanismo De Acción
Target of Action
Morpholine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of “Methyl 4-(carboxy)morpholine-2-carboxylate”. The morpholine ring and carboxylate groups could potentially be involved in hydrogen bonding and ionic interactions with biological targets .
Biochemical Pathways
Morpholine derivatives are involved in a wide range of biochemical processes, depending on their specific structures and targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(carboxy)morpholine-2-carboxylate typically involves the reaction of morpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{Methyl Chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(carboxy)morpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4-(carboxy)morpholine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Morpholine: A parent compound with a similar ring structure but without the carboxylate groups.
Methyl 4-(hydroxymethyl)morpholine-2-carboxylate: A derivative with a hydroxymethyl group instead of a carboxylate group.
Methyl 4-(aminomethyl)morpholine-2-carboxylate: A derivative with an aminomethyl group.
Uniqueness: Methyl 4-(carboxy)morpholine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carboxylate groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
methyl 4-carbonochloridoylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO4/c1-12-6(10)5-4-9(7(8)11)2-3-13-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHYOOWDPYDGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)
![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)
![3-methoxy-N-methyl-N-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2706755.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2706756.png)



![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)
![2-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)
![5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B2706766.png)

![4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2706769.png)
![5-(PYRROLIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2706770.png)
